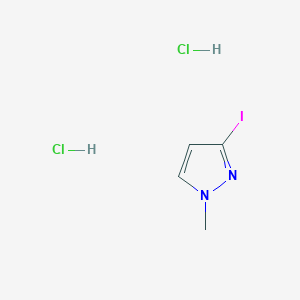
Triphenylphosphinegold(III) tribromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenylphosphinegold(III) tribromide is a coordination compound consisting of a gold(III) center coordinated to a triphenylphosphine ligand and three bromide ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triphenylphosphinegold(III) tribromide can be synthesized through the reaction of triphenylphosphine with gold(III) bromide. The reaction typically involves dissolving gold(III) bromide in a suitable solvent, such as dichloromethane, and then adding triphenylphosphine to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Triphenylphosphinegold(III) tribromide undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the gold(III) center is reduced to gold(I) or elemental gold.
Reduction: It can also undergo reduction reactions, where the gold(III) center is reduced to gold(I) or elemental gold.
Substitution: The bromide ligands can be substituted with other ligands, such as chloride or other halides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield gold(I) complexes or elemental gold, while substitution reactions may produce gold(III) complexes with different ligands .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of triphenylphosphinegold(III) tribromide involves its interaction with cellular components. The compound can bind to nucleic acids and proteins, disrupting their function and leading to cell death. In antiviral applications, it inhibits viral replication by interfering with viral RNA or DNA synthesis . In cancer therapy, it induces apoptosis by targeting mitochondrial pathways and disrupting cellular respiration .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphinegold(I) chloride: Similar in structure but with a gold(I) center and chloride ligands.
Triphenylphosphinegold(I) bromide: Similar in structure but with a gold(I) center and bromide ligands.
Triphenylphosphinegold(III) chloride: Similar in structure but with chloride ligands instead of bromide.
Uniqueness
Triphenylphosphinegold(III) tribromide is unique due to its gold(III) center and the presence of three bromide ligands. This combination imparts distinct chemical properties, such as higher oxidation state and reactivity compared to gold(I) complexes.
Propriétés
Formule moléculaire |
C18H15AuBr3P |
|---|---|
Poids moléculaire |
699.0 g/mol |
Nom IUPAC |
gold(3+);triphenylphosphane;tribromide |
InChI |
InChI=1S/C18H15P.Au.3BrH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;/h1-15H;;3*1H/q;+3;;;/p-3 |
Clé InChI |
ZVANZKOVZXHVMN-UHFFFAOYSA-K |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Br-].[Br-].[Br-].[Au+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


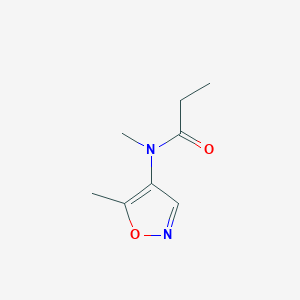
![1-Ethyl-3-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12888191.png)
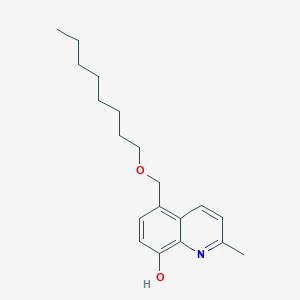
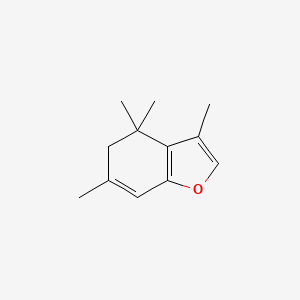
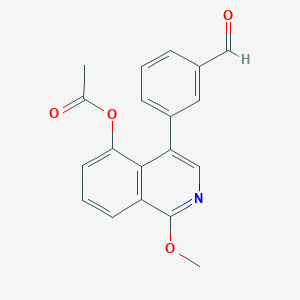
![3-(5-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12888225.png)
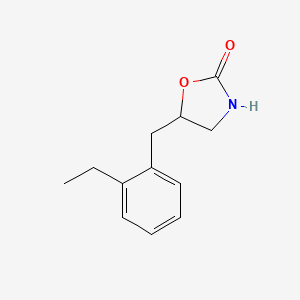
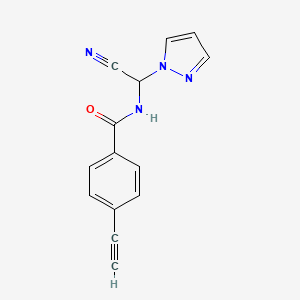
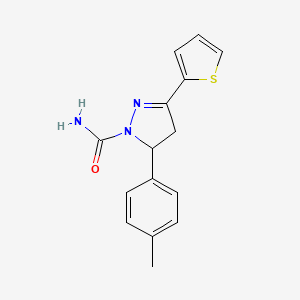
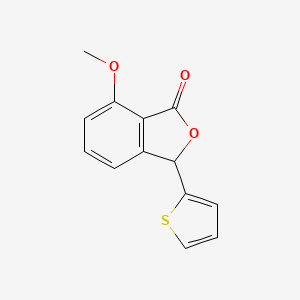

![5H-Oxazolo[3,2-a]pyridine-6-carbonitrile, 2,3-dihydro-7-methyl-5-oxo-](/img/structure/B12888275.png)
![5-{[(1-Ethynylcyclohexyl)oxy]methyl}-3-phenyl-1,3-oxazolidin-2-one](/img/structure/B12888281.png)
